![molecular formula C14H15ClN2O5S B4893035 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4893035.png)
2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CTPI or Isothiazolidinone and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit cell proliferation, induce apoptosis, and inhibit the activity of certain enzymes, such as COX-2. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study in the field of cancer research. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of various inflammatory diseases.
One of the limitations of using 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, highlighting the need for further study to determine the optimal concentration for use in lab experiments.
Future Directions
There are several future directions for the study of 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide. One area of future study could be the development of more efficient synthesis methods for this compound. Additionally, further study is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the optimal concentration and dosing regimen for the use of this compound in lab experiments.
Synthesis Methods
The synthesis of 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been extensively studied and various methods have been developed. One of the most common methods involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine to form 2-chloro-5-(4-morpholinylcarbonyl)benzoic acid. This compound is then reacted with thionyl chloride and subsequently with potassium thiocyanate to form 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide.
Scientific Research Applications
2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-[2-chloro-5-(morpholine-4-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S/c15-11-2-1-10(14(19)16-4-6-22-7-5-16)9-12(11)17-13(18)3-8-23(17,20)21/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXNHDVRBWDDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Chloro-5-(morpholin-4-ylcarbonyl)phenyl]-1,2-thiazolidin-3-one 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
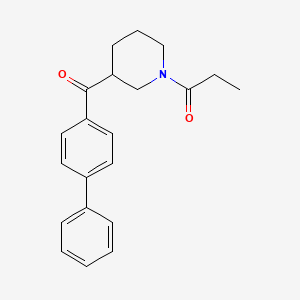
![1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4892968.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)
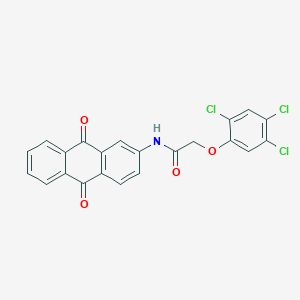
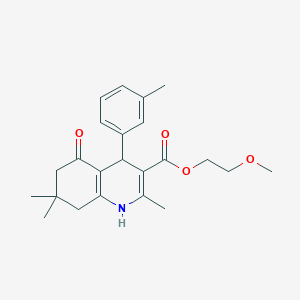
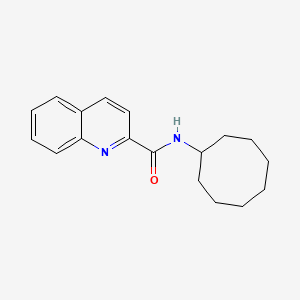
![3-chloro-5-(3,4-dimethoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4892993.png)

![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)
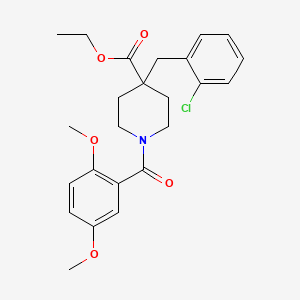
![[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile](/img/structure/B4893010.png)
methanone](/img/structure/B4893014.png)
![N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide](/img/structure/B4893025.png)